Cerium(III) 2-butenedioate
Description
Cerium(III) 2-butenedioate is a coordination compound where cerium in its +3 oxidation state is complexed with 2-butenedioate ligands (the conjugate base of 2-butenedioic acid, which exists as maleic or fumaric acid isomers).
Properties
CAS No. |
94232-58-3 |
|---|---|
Molecular Formula |
C12H6Ce2O12 |
Molecular Weight |
622.40 g/mol |
IUPAC Name |
(E)-but-2-enedioate;cerium(3+) |
InChI |
InChI=1S/3C4H4O4.2Ce/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
InChI Key |
XFWWHRFAMOVFCX-SPSNFJOYSA-H |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ce+3].[Ce+3] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+3].[Ce+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) 2-butenedioate can be synthesized through a reaction between cerium(III) chloride and fumaric acid in an aqueous solution. The reaction typically involves dissolving cerium(III) chloride in water, followed by the addition of fumaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Cerium(III) 2-butenedioate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions, altering the compound’s properties.
Reduction: The compound can also participate in reduction reactions, where cerium(IV) is reduced back to cerium(III).
Substitution: Ligand exchange reactions can occur, where the 2-butenedioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as phosphates, nitrates, or other carboxylates.
Major Products:
Oxidation: Cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cerium(III) 2-butenedioate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cerium-based compounds and materials.
Biology: Investigated for its potential antioxidant properties due to the redox behavior of cerium.
Medicine: Explored for its potential use in therapeutic applications, particularly in oxidative stress-related conditions.
Industry: Utilized in catalysis, particularly in reactions requiring redox-active materials
Mechanism of Action
The mechanism of action of cerium(III) 2-butenedioate is primarily based on the redox properties of cerium. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling is crucial for its antioxidant activity, where cerium(III) can scavenge reactive oxygen species and be regenerated back to cerium(IV) by other oxidants .
Comparison with Similar Compounds
Solubility and Stability
The solubility of cerium(III) compounds depends heavily on the ligand type and counterion. Key findings from analogous compounds include:
- Ce(III) Nitrate and Chloride : Highly soluble in aqueous media due to strong ionic interactions .
- Ce(III) Phosphate and Hydroxide : Extremely insoluble, forming stable precipitates .
- Ce(III) Carboxylates: Solubility varies with ligand hydrophobicity. For example: Ce(III) 2-ethylhexanoate: Low water solubility, typical of long-chain carboxylates . Ce(III) Citrate: Moderate solubility due to hydrophilic carboxyl and hydroxyl groups .
Inference for Ce(III) 2-Butenedioate: As a dicarboxylate, it likely exhibits intermediate solubility between hydrophilic citrate and hydrophobic ethylhexanoate. The rigid, conjugated structure of 2-butenedioate may enhance stability through chelation, reducing solubility compared to monocarboxylates.
Structural and Coordination Behavior
Cerium(III) complexes often adopt coordination numbers of 8–9, with ligands binding via oxygen donors. Examples include:
- Ce(III) Coumarin Complexes : Coordinate via deprotonated hydroxyl and carbonyl groups, forming stable chelates .
- Ce(III) 2-ethylhexanoate: Acts as a Lewis acid, forming coordination complexes with electron-donating ligands .
- Ce(III) Nitrate in Nanofibers: Retains ionic character, enabling controlled release in biomedical applications .
Ce(III) 2-Butenedioate: The dual carboxylate groups in 2-butenedioate likely enable bidentate or bridging coordination modes, enhancing structural rigidity compared to monocarboxylates. This could improve thermal stability and catalytic activity.
Redox Behavior and Oxidation State Stability
- Ce(III) vs. Ce(IV) : Ce(III) compounds are more stable in reducing environments, while Ce(IV) dominates in oxidizing conditions. For example:
Implications for Ce(III) 2-Butenedioate : Its redox activity may be tunable by modifying ligand electronics. The conjugated dicarboxylate could stabilize intermediate oxidation states, enhancing catalytic versatility.
Biological Activity
Cerium(III) 2-butenedioate, a compound of cerium, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicine and biotechnology.
This compound can be synthesized through various chemical processes involving cerium salts and butenedioic acid derivatives. The compound exhibits unique coordination chemistry due to the +3 oxidation state of cerium, which allows it to form stable complexes with different ligands.
1. Antioxidant Properties
Cerium(III) compounds are known for their antioxidant capabilities. Studies have demonstrated that cerium oxide nanoparticles (CeO₂ NPs), closely related to this compound, can scavenge reactive oxygen species (ROS) effectively. This property is attributed to the redox cycling between Ce³⁺ and Ce⁴⁺ states, which mimics the action of antioxidant enzymes .
Table 1: Antioxidant Activity of Cerium Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Scavenging ROS; Redox cycling |
| CeO₂ NPs | TBD | Mimics antioxidant enzymes |
2. Antimicrobial Activity
Research indicates that cerium compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that CeO₂ NPs can inhibit the growth of Porphyromonas gingivalis and Prevotella intermedia, two bacteria associated with periodontal disease . The mechanism involves oxidative stress induction leading to cell death in bacteria upon contact with cerium nanoparticles.
Case Study: Antimicrobial Effects of CeO₂ NPs
In a controlled study, the antibacterial efficacy of CeO₂ NPs was evaluated against P. gingivalis. The results showed a marked reduction in bacterial viability with increasing concentrations of nanoparticles, demonstrating their potential as therapeutic agents in dental applications .
3. Osteogenic Differentiation
Cerium(III) compounds have also been investigated for their role in promoting osteogenic differentiation. In vitro studies using human periodontal ligament cells (hPDLCs) have shown that cerium oxide nanoparticles enhance alkaline phosphatase (ALP) activity and mineralization, indicating their potential in bone regeneration therapies .
Table 2: Osteogenic Differentiation Induced by Cerium Compounds
| Treatment | ALP Activity (U/mg protein) | Mineralization (Alizarin Red Staining) |
|---|---|---|
| Control | 5 | Low |
| This compound | TBD | Moderate |
| CeO₂ NPs | TBD | High |
4. Anti-inflammatory Effects
Cerium compounds exhibit anti-inflammatory properties by reducing cytokine levels and modulating immune responses. The ability of cerium oxide nanoparticles to inhibit the production of inflammatory mediators makes them promising candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
